Ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-methyl-3-furoyl)amino]thiophene-2-carboxylate
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Overview
Description
ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes an aminocarbonyl group, a methyl group, and a furan ring attached to the thiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride, boron trifluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-METHYL-5-[(3-NITROANILINO)CARBONYL]-2-[(PHENYLACETYL)AMINO]-3-THIOPHENECARBOXYLATE
- ETHYL 5-(ANILINOCARBONYL)-4-METHYL-2-({2,2,2-TRICHLORO-1-[(4-FLUOROBENZOYL)AMINO]ETHYL}AMINO)-3-THIOPHENECARBOXYLATE
Uniqueness
ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C15H16N2O5S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 4-carbamoyl-3-methyl-5-[(2-methylfuran-3-carbonyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H16N2O5S/c1-4-21-15(20)11-7(2)10(12(16)18)14(23-11)17-13(19)9-5-6-22-8(9)3/h5-6H,4H2,1-3H3,(H2,16,18)(H,17,19) |
InChI Key |
WYJKPVZGWPKYND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(OC=C2)C)C(=O)N)C |
solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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